
Sunitinib N-oxide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sunitinib and its derivatives, including Sunitinib N-oxide, involves multiple chemical reactions starting from base compounds like ethyl acetoacetate through processes such as Knorr reaction, selective hydrolysis, decarboxylation, and condensation. The synthesis pathway aims to achieve the unique molecular structure responsible for its pharmacological activities, with a focus on optimizing yield and purity for potential large-scale production (Zheng et al., 2010).
Molecular Structure Analysis
Sunitinib N-oxide's molecular structure is key to its mechanism of action, allowing interaction with various tyrosine kinases. Structural analyses, including NMR and mass spectrometry, confirm the presence of the N-oxide group, which might influence its biological activity and pharmacokinetics. Detailed molecular structure analysis helps in understanding the drug's interactions at the cellular level, potentially offering insights into its efficacy and safety profile.
Chemical Reactions and Properties
The chemical properties of Sunitinib N-oxide, such as stability, reactivity, and degradation pathways, are essential for drug formulation and stability studies. Research into its photodegradation products shows that Sunitinib N-oxide forms under certain conditions, affecting the drug's safety and efficacy profile. Understanding these properties is crucial for developing safe and effective formulations (Takenaka et al., 2019).
Physical Properties Analysis
The physical properties of Sunitinib N-oxide, including solubility, melting point, and stability, are critical for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. These properties influence the drug's formulation, dosing, and delivery strategies, ensuring optimal bioavailability and therapeutic efficacy.
Chemical Properties Analysis
The chemical stability and reactivity of Sunitinib N-oxide play a significant role in its pharmacological effects and potential side effects. Studies exploring its metabolism reveal the formation of potentially toxic metabolites, emphasizing the importance of thorough chemical property analysis for safety assessment. The interaction of Sunitinib N-oxide with biological molecules and its impact on various biochemical pathways are central to understanding its therapeutic potential and risks (Paludetto et al., 2018).
Applications De Recherche Scientifique
Photodegradation Studies
- Field : Photodegradation Studies
- Application : Sunitinib N-oxide is identified as a photodegradation product of Sunitinib . Photodegradation studies are important in understanding the stability of a drug under light exposure.
- Method : The photodegradation products of Sunitinib were investigated using LC-MS and their cytotoxic activities were examined using an MTT assay .
- Results : N-desethyl Sunitinib and Sunitinib N-oxide were identified as photodegradation products, and their concentrations increased under irradiation in a time-dependent manner . The IC50 value of Sunitinib N-oxide (121.9 μmol/L) was over 10 times higher than that of Sunitinib .
Cancer Treatment
- Field : Oncology
- Application : Sunitinib, a multi-targeted tyrosine kinase inhibitor, is used as a first-line drug treatment for metastatic renal cell carcinoma (RCC). Sunitinib N-oxide is a metabolite of Sunitinib .
- Method : The anti-cancer efficacy of Sunitinib and its active metabolite (N-desethyl Sunitinib) was evaluated .
- Results : High interpatient variability was observed, potentially linked to the light-dependent isomerism of Sunitinib .
Neuroprotection
- Field : Neurology
- Application : Sunitinib has been found to produce a neuroprotective effect by inhibiting nitric oxide overproduction .
- Method : Cerebellar granule neurons (CGNs) and SH-SY5Y cells were exposed to low-potassium and MPP+ challenges, respectively. MTT assay, FDA/PI staining, Hoechst staining, DAF-FM, colorimetric nitric oxide synthase (NOS) activity assay, and Western blotting were applied to detect cell viability, NO production, NOS activity, and neuronal NOS (nNOS) expression .
- Results : Sunitinib prevented low-potassium-induced neuronal apoptosis in CGNs and MPP±induced neuronal death in SH-SY5Y cells . It was found that Sunitinib exerts its neuroprotective effects by inhibiting NO overproduction, possibly via the inhibition of nNOS activity and the decrease in nNOS expression .
Immunotherapy for Endometriosis
- Field : Immunology
- Application : Sunitinib has been proposed as a novel immunotherapy to inhibit Myeloid-Derived Suppressor Cells for the treatment of endometriosis .
- Method : An animal study of the endometriosis model in mice was employed for the treatment of Sunitinib. After syngeneic endometrium transplantation and treatment, endometriotic lesion volume, weight, and histology were compared .
- Results : Sunitinib significantly decreased the endometriotic lesion size and weight after 1 and 3 weeks, and decreased p-STAT3 activation in MDSCs after 1 week of treatment . Sunitinib inhibited endometriotic lesions, by promoting peritoneal fluid MDSCs maturation and inhibiting the immunosuppressive function .
Hypertension and Angiotensin System Inhibitors
- Field : Cardiology
- Application : The impact of hypertension and angiotensin system inhibitors on the outcome in sunitinib-treated patients for metastatic renal cell carcinoma has been studied .
- Method : A retrospective review of all patients with metastatic renal cell carcinoma who received sunitinib as first-line treatment was conducted .
- Results : The study examined the association between hypertension (either pre-existing or secondary to sunitinib), use of angiotensin system inhibitors (either before or during sunitinib), and survival outcomes .
Advanced Renal Cell Carcinoma
- Field : Oncology
- Application : Sunitinib is established as a standard of care for first-line advanced renal cell carcinoma (RCC) therapy .
- Method : Clinical trials and studies have been conducted to evaluate the efficacy of sunitinib in treating advanced RCC .
- Results : Along with other targeted agents, sunitinib has significantly altered the treatment landscape in RCC .
Orientations Futures
Research into Sunitinib N-oxide is ongoing. One study developed a method for quantifying Sunitinib N-oxide in human serum, which could help in understanding its effects in humans and contribute to the elucidation of the adverse drug reactions associated with Sunitinib . Another study found that Sunitinib enhances neuronal survival in vitro, suggesting potential applications in the treatment of central nervous system diseases where neuronal injury is prominent .
Propriétés
IUPAC Name |
N,N-diethyl-2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-5-27(30,6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCVCKYIYMUMFC-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sunitinib N-oxide | |
CAS RN |
356068-99-0 | |
| Record name | Sunitinib N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUNITINIB N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2R9A2TLL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



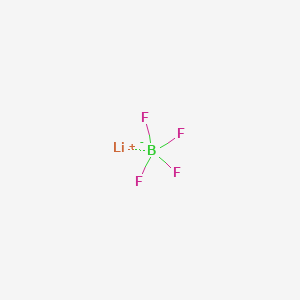

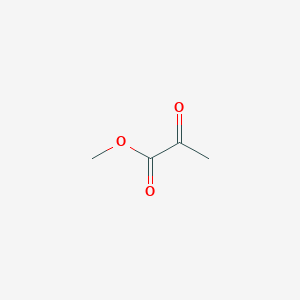


![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)
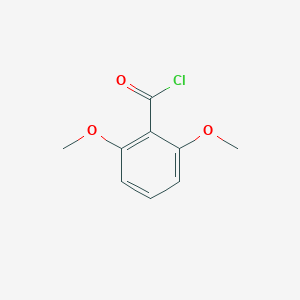

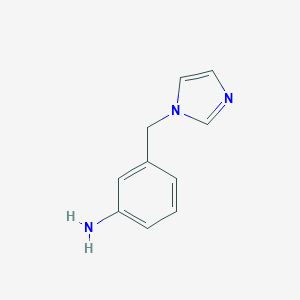
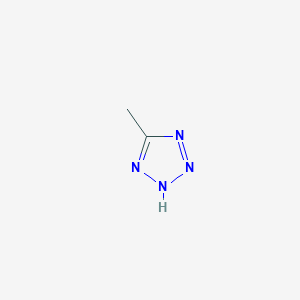

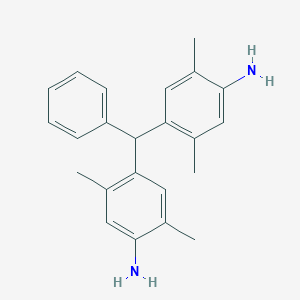
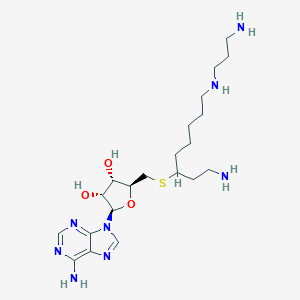
![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)